Cas no 955-53-3 (2-[(4-Methylphenyl)thio]nicotinic acid)

2-[(4-Methylphenyl)thio]nicotinic acid structure
955-53-3 structure
Product Name:2-[(4-Methylphenyl)thio]nicotinic acid
CAS No:955-53-3
MF:C13H11NO2S
MW:245.296941995621
MDL:MFCD00052111
CID:805163
PubChem ID:725031
Update Time:2025-11-01

2-[(4-Methylphenyl)thio]nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-Methylphenyl)thio]nicotinic acid
    • 3-Pyridinecarboxylicacid, 2-[(4-methylphenyl)thio]-
    • 2-(4-METHYLPHENYLTHIO)PYRIDINE-3-CARBOXYLIC ACID
    • 2-(4'-methylthiophenoxy)nicotinic acid
    • 2-[(4-Methylphenyl)thio]pyridine-3-carboxylic acid,2-[(4-Methylphenyl)sulphanyl]pyridine-3-carboxylic acid,3-Carboxy-2-[(4-methylphenyl)thio]pyridine
    • BUTTPARK 9712-67
    • CHEBI:194903
    • SCHEMBL7577192
    • J-507600
    • 2-[(4-methylphenyl)thio]nicotinic acid, AldrichCPR
    • TS-03390
    • 2-(4-methylphenyl)sulfanylpyridine-3-carboxylic acid
    • HMS546L04
    • 2-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid
    • Oprea1_366432
    • CHEMBL1625667
    • FT-0610822
    • JL1
    • CCG-234971
    • 3-Pyridinecarboxylicacid,2-[(4-methylphenyl)thio]-
    • 955-53-3
    • MFCD00052111
    • Maybridge1_001830
    • 2-(p-Tolylthio)nicotinic acid
    • 2-(p-Tolylthio)nicotinicacid
    • AKOS000215197
    • 2-(4-methylphenyl)sulanylpyridine-3-carboxylic acid
    • AB00573003-02
    • CS-0335888
    • MDL: MFCD00052111
    • Inchi: 1S/C13H11NO2S/c1-9-4-6-10(7-5-9)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)
    • InChI Key: VEZNUKVMXCLWMM-UHFFFAOYSA-N
    • SMILES: S(C1C(C(=O)O)=CC=CN=1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 245.05100
  • Monoisotopic Mass: 245.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 75.5Ų

Experimental Properties

  • Density: 1.33
  • Melting Point: 218 °C
  • Boiling Point: 422.8°Cat760mmHg
  • Flash Point: 209.5°C
  • Refractive Index: 1.663
  • PSA: 75.49000
  • LogP: 3.23940
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

2-[(4-Methylphenyl)thio]nicotinic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-[(4-Methylphenyl)thio]nicotinic acid Pricemore >>

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Additional information on 2-[(4-Methylphenyl)thio]nicotinic acid

2-[(4-Methylphenyl)thio]nicotinic Acid (CAS No. 955-53-3): A Comprehensive Overview

2-[(4-Methylphenyl)thio]nicotinic acid (CAS No. 955-53-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and material science. This compound, also known as 4-Methylphenylthionicotinic acid, features a unique molecular structure combining a nicotinic acid backbone with a thioether linkage to a 4-methylphenyl group. Its chemical formula is C13H11NO2S, and it exhibits a molecular weight of 245.30 g/mol. The compound's distinct properties make it valuable for various applications, particularly in drug discovery and development.

The 2-[(4-Methylphenyl)thio]nicotinic acid structure is characterized by its heterocyclic nature, featuring a pyridine ring (nicotinic acid) connected to a thioether group. This structural motif is increasingly explored in medicinal chemistry due to its potential to interact with biological targets. Researchers are particularly interested in its bioavailability and metabolic stability, which are crucial factors in pharmaceutical applications. Recent studies have focused on optimizing its synthetic pathways to improve yield and purity, addressing one of the most common search queries related to this compound.

In the pharmaceutical industry, 2-[(4-Methylphenyl)thio]nicotinic acid derivatives are being investigated for their potential therapeutic effects. The compound's ability to serve as a building block for more complex molecules has made it a subject of interest in drug design. Its structure-activity relationship (SAR) is being studied to develop novel compounds with enhanced efficacy and reduced side effects. This aligns with current trends in personalized medicine and targeted drug delivery, which are hot topics in pharmaceutical research.

The synthesis of 2-[(4-Methylphenyl)thio]nicotinic acid typically involves the reaction between 2-chloronicotinic acid and 4-methylthiophenol in the presence of a base. This process has been optimized over the years to achieve higher yields and better purity, addressing another common search query among chemists. The compound's solubility in various organic solvents and its stability under different conditions are also important considerations for researchers working with this material.

Beyond pharmaceutical applications, 2-[(4-Methylphenyl)thio]nicotinic acid has shown promise in material science. Its molecular structure makes it a potential candidate for developing organic semiconductors and photovoltaic materials. The compound's ability to form stable complexes with metals is being explored for applications in catalysis and sensor technology. These applications are particularly relevant given the current focus on sustainable energy and green chemistry initiatives.

The global market for 2-[(4-Methylphenyl)thio]nicotinic acid has seen steady growth, driven by increasing demand from the pharmaceutical and research sectors. Suppliers and manufacturers are focusing on improving production scalability to meet this growing demand. Quality control measures, including HPLC purity analysis and spectroscopic characterization, are critical aspects of the compound's commercial production, addressing another common concern among potential buyers.

Recent advancements in computational chemistry have enabled more efficient studies of 2-[(4-Methylphenyl)thio]nicotinic acid properties. Molecular modeling and density functional theory (DFT) calculations are being used to predict its behavior in various environments, reducing the need for extensive experimental work. This approach aligns with the current trend toward AI-assisted drug discovery and in silico screening methods.

Safety considerations for handling 2-[(4-Methylphenyl)thio]nicotinic acid include standard laboratory precautions. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) should be used when working with this compound. Storage recommendations typically suggest keeping it in a cool, dry place away from strong oxidizers, information frequently sought by laboratory personnel.

The future research directions for 2-[(4-Methylphenyl)thio]nicotinic acid include exploring its potential as a pharmacophore in new drug candidates and investigating its applications in advanced materials. With the growing interest in multi-target therapeutics and functional materials, this compound is likely to remain an important subject of scientific investigation in the coming years.

For researchers interested in obtaining 2-[(4-Methylphenyl)thio]nicotinic acid, it's important to verify the CAS number 955-53-3 when sourcing the material to ensure correct identification. The compound is available from several specialty chemical suppliers, with varying levels of purity to suit different research needs. Analytical data including NMR spectra and mass spectrometry results are typically provided by reputable suppliers to confirm compound identity and purity.

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